molecular formula C9H10FNO2 B3222534 Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)- CAS No. 1213552-87-4

Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-

Cat. No. B3222534
CAS RN: 1213552-87-4
M. Wt: 183.18 g/mol
InChI Key: IZYUJJJMQDWOSS-VIFPVBQESA-N
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Description

“Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-” is a chemical compound with a complex structure . It is available in stock from various fine specialty chemicals manufacturers .


Molecular Structure Analysis

The molecular structure of “Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-” is complex and specific. The molecule contains a benzene ring (C6H5-) attached to an acetic acid (-COOH) group, with an alpha-amino-2-fluoro-alpha-methyl group also attached .

Mechanism of Action

The mechanism of action of “Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-” is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in a biological, chemical, or industrial process .

Safety and Hazards

The safety and hazards associated with “Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and its use should comply with relevant regulations .

Future Directions

The future directions for “Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-” are not specified in the search results. Its potential uses and developments would likely depend on the specific field of application, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUJJJMQDWOSS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1F)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237445
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid

CAS RN

1213552-87-4
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1213552-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-2-fluoro-α-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-
Reactant of Route 2
Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-
Reactant of Route 3
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Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-
Reactant of Route 4
Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-
Reactant of Route 5
Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-
Reactant of Route 6
Benzeneacetic acid, alpha-amino-2-fluoro-alpha-methyl-, (alphaS)-

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